{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the pyrrolo ring can be formed through a series of cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield various amine derivatives, while oxidation can produce corresponding oxidized compounds .
Scientific Research Applications
{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the chloro and methanamine groups.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar to the target compound but with the chloro group at a different position.
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine: Similar structure but with the methanamine group at a different position.
Uniqueness
The uniqueness of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
RKSIFLGTTMREHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)C(=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.